7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Overview
Description
7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound belonging to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring fused to a benzene ring. The presence of an iodine atom at the 7th position of the benzoxazine ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the iodination of 3,4-dihydro-2H-benzo[b][1,4]oxazine. A common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide, potassium cyanide, or organolithium compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various derivatives depending on the substituent introduced.
- Oxidation reactions produce oxides or quinones.
- Reduction reactions result in amines or alcohols .
Scientific Research Applications
7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The iodine atom enhances the compound’s ability to form halogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine
Comparison:
- 7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its methoxy, bromo, and fluoro counterparts.
- The iodine atom’s larger size and higher electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications .
Biological Activity
7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound belonging to the benzoxazine class, which has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and research findings.
Chemical Structure and Properties
The unique feature of this compound is the presence of an iodine atom at the seventh position of the benzoxazine ring. This substitution significantly influences its chemical reactivity and biological interactions. The compound can be synthesized through various methods that involve the reaction of specific precursors under controlled conditions.
Antimicrobial Activity
Research indicates that derivatives of benzoxazines exhibit promising antimicrobial properties. For instance, studies have shown that this compound demonstrates significant activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 µg/mL |
Escherichia coli | 25 µg/mL |
Candida albicans | 15 µg/mL |
These findings suggest potential therapeutic applications in treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it has been shown to inhibit the growth of various cancer cell lines under both normoxic and hypoxic conditions. A study indicated that this compound selectively targets hypoxic tumor cells while sparing normal cells.
Cell Line | IC50 (µM) | Condition |
---|---|---|
HepG2 | 10 ± 3.7 | Hypoxic |
MCF-7 | 20 ± 5.0 | Normoxic |
The mechanism of action appears to involve the downregulation of hypoxia-inducible factors (HIFs), which are crucial for tumor survival under low oxygen conditions. This property highlights its potential as a targeted cancer therapy.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in vitro. The compound’s ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
Several case studies have illustrated the effectiveness of benzoxazine derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with a benzoxazine derivative led to a significant reduction in infection rates compared to standard antibiotics.
- Case Study on Cancer Treatment : In a preclinical model using HepG2 cells, administration of this compound resulted in a marked decrease in tumor size and improved survival rates when combined with existing chemotherapeutic agents.
Properties
Molecular Formula |
C8H8INO |
---|---|
Molecular Weight |
261.06 g/mol |
IUPAC Name |
7-iodo-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C8H8INO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2 |
InChI Key |
WIRLQIWPQRAVMA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)I |
Origin of Product |
United States |
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